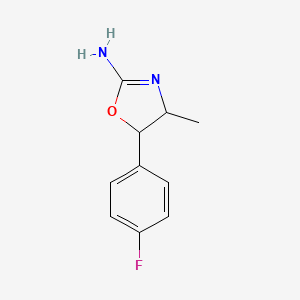

4'-Fluoro-4-methylaminorex

Descripción

Emergence of 4-Fluoro-4-methylaminorex as a Novel Psychoactive Substance

The appearance of 4-Fluoro-4-methylaminorex is a recent development in the landscape of NPS. It was first formally identified in Europe in the late 2010s. nih.govwikipedia.org In 2018, Slovenian police detected the substance, and it was subsequently characterized in 2019 using advanced analytical techniques on a sample from a consumer. researchgate.netnih.govnih.gov Its emergence is characteristic of the evolution of designer drugs, where clandestine chemists modify the structures of controlled substances to create legally ambiguous alternatives with similar effects. nih.govnih.govnih.gov

The identification of 4F-MAR relies on sophisticated laboratory instrumentation. Forensic characterization has been achieved through methods such as ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. smolecule.comresearchgate.net These techniques are crucial for distinguishing 4F-MAR from its structural relatives and confirming its presence in seized samples. smolecule.com

Below is a timeline highlighting key events in the forensic identification of 4F-MAR and related compounds.

| Year | Milestone | Significance |

| 2014 | Emergence of 4,4′-dimethylaminorex (4,4′-DMAR) in Europe. smolecule.com | Signaled a renewed interest in creating new aminorex analogues for the NPS market. smolecule.com |

| 2018 | First detection of 4F-MAR in Slovenia. nih.govwikipedia.org | Marked the initial appearance of this specific halogenated derivative in drug seizures. |

| 2018 | Development of UPLC-QTOF-MS methods. smolecule.com | Enabled the differentiation of positional isomers among aminorex derivatives. smolecule.com |

| 2019 | Definitive identification and characterization of 4F-MAR. smolecule.comnih.gov | Provided detailed analytical data (GC-MS, NMR, FTIR) to forensic laboratories for future identification. smolecule.com |

Historical Context within Aminorex Derivatives Research

The development of 4F-MAR is rooted in decades of research on aminorex and its derivatives. The parent compound, aminorex, was first described in 1962 and patented by McNeil Laboratories as a potent anorectic agent with central nervous system stimulating properties. wikipedia.orgnih.gov It was marketed in Europe in the mid-1960s as an appetite suppressant but was later withdrawn due to severe adverse effects, including pulmonary hypertension. wikipedia.orgnih.govahajournals.org

A methyl derivative, 4-methylaminorex (B1203063) (4-MAR), was synthesized around the same time in 1960. nih.govwikipedia.org Both aminorex and 4-MAR were eventually placed under international control as scheduled substances due to their potential for abuse and associated health risks. nih.govnih.gov This legal action created a void that clandestine chemists sought to fill by designing new, uncontrolled analogues that could mimic the effects of the original compounds. nih.govnih.gov

Interest in aminorex-based designer drugs was rekindled in the 2010s. The emergence of para-methyl-4-methylaminorex (4,4′-DMAR) in 2014 was a significant event, highlighting that the aminorex structure was once again a template for NPS development. smolecule.comresearchgate.netnih.gov This set the precedent for further modifications, leading directly to the creation and emergence of halogenated versions like 4F-MAR. researchgate.netnih.gov

The table below provides an overview of key aminorex derivatives leading to 4F-MAR.

| Compound Name | Abbreviation | Year First Synthesized/Reported | Key Structural Feature |

| Aminorex | - | 1962 wikipedia.org | Parent 2-amino-5-phenyl-2-oxazoline structure. nih.gov |

| 4-Methylaminorex | 4-MAR | 1960 wikipedia.org | Methyl group at the 4-position of the oxazoline (B21484) ring. nih.gov |

| para-Methyl-4-methylaminorex | 4,4′-DMAR | 2014 researchgate.net | Methyl group at the para-position of the phenyl ring. researchgate.netnih.gov |

| 3′,4′-Methylenedioxy-4-methylaminorex | MDMAR | - | Methylenedioxy group on the phenyl ring. researchgate.netnih.gov |

| para-Fluoro-4-methylaminorex | 4F-MAR | 2018 nih.gov | Fluorine atom at the para-position of the phenyl ring. |

Trends in Halogenated Aminorex Analogues Development

The creation of 4F-MAR is part of a broader trend in designer drug synthesis that involves halogenation—the substitution of a hydrogen atom with a halogen (e.g., fluorine, chlorine, bromine). nih.gov This structural modification is a common strategy used by clandestine labs to alter a compound's pharmacological properties and, crucially, to circumvent drug laws that are often specific to non-halogenated parent structures. nih.govdntb.gov.ua This approach has been widely observed in the development of synthetic cathinones and is now being systematically applied to other classes of stimulants, including the aminorex family. researchgate.netnih.govnih.gov

The introduction of a fluorine atom at the para-position of the phenyl ring to create 4F-MAR is a deliberate design choice. smolecule.com Fluorine's high electronegativity can influence factors such as a molecule's metabolic stability and ability to cross the blood-brain barrier. smolecule.com This specific modification strategy mirrors those used to create successful synthetic cathinone (B1664624) derivatives. researchgate.net

The exploration of halogenation on the aminorex backbone is not limited to fluorine. Research has identified and characterized other halogenated derivatives, including 4′-chloro-4-methylaminorex (4C-MAR) and 4′-bromo-4-methylaminorex (4B-MAR), which have also appeared on the NPS market. nih.gov Analytical studies have shown that these compounds are typically synthesized as racemic mixtures of their trans-diastereomers. nih.gov

The following table summarizes analytical findings for these novel halogenated derivatives from a 2022 study. nih.gov

| Compound | Molecular Formula | Purity in Sample | Key MS/MS Fragment | Stereochemistry |

| 4F-MAR | C₁₀H₁₁FN₂O | 85% | m/z 152.0870 (loss of CONH) | trans-diastereomer |

| 4C-MAR | C₁₀H₁₁ClN₂O | 98% | m/z 168.0573 (loss of CONH) | trans-diastereomer |

| 4B-MAR | C₁₀H₁₁BrN₂O | 90% | m/z 212.0068 (loss of CONH) | trans-diastereomer |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKYWISHPDEDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336900 | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-64-1 | |

| Record name | p-Fluoro-4-methylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-FLUORO-4-METHYLAMINOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMW9X4B373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-Fluoro-4-methylaminorex

Two principal routes for the synthesis of 4-Fluoro-4-methylaminorex have been documented, starting from different precursor molecules.

A common and direct method for synthesizing 4-Fluoro-4-methylaminorex involves the use of para-fluoro-norephedrine as the starting material. smolecule.com This process centers on a cyclization reaction to form the characteristic oxazoline (B21484) ring of the aminorex family. nih.gov

The synthesis typically proceeds by dissolving para-fluoro-norephedrine in water and acidifying it with hydrochloric acid. Subsequently, the addition of a cyanate (B1221674) source, such as potassium cyanate, initiates the cyclization process, yielding 4-Fluoro-4-methylaminorex. smolecule.com This method is an adaptation of the foundational synthesis developed for other aminorex analogs, where a 2-amino-1-phenylpropan-1-ol precursor is reacted with a cyanating agent. nih.gov The stereochemistry of the starting norephedrine (B3415761) derivative is crucial as it dictates the stereoisomeric form of the resulting 4-Fluoro-4-methylaminorex product. For instance, using an erythro-amino alcohol like norephedrine typically results in the cis-isomer of the final compound.

Reaction Scheme: Para-Fluoro-Norephedrine to 4-Fluoro-4-methylaminorex

| Reactant | Reagent | Product |

|---|

An alternative synthetic pathway to aminorex derivatives, including the para-fluorinated analog, can commence from para-fluorobenzaldehyde. vulcanchem.com This multi-step approach offers a different strategy to construct the core structure of 4-Fluoro-4-methylaminorex. While the direct cyclization of para-fluoro-norephedrine is a more streamlined process, the route from para-fluorobenzaldehyde demonstrates the versatility in precursor selection for synthesizing aminorex compounds. vulcanchem.com This pathway highlights that modifications to the starting materials can lead to a variety of analogs with potentially different properties. vulcanchem.com

The synthesis from para-fluorobenzaldehyde would necessarily involve several intermediate steps to build the required amino alcohol side chain before the final cyclization to form the oxazoline ring. This approach is analogous to the synthesis of other aminorex derivatives where a propiophenone (B1677668) is used as a starting material to generate the necessary precursor. nih.govljmu.ac.uk

Cyclization Reactions utilizing Para-Fluoro-Norephedrine as a Precursor

Precursor Identification and Elucidation in Aminorex Synthesis

The identification and availability of suitable precursors are critical factors in the synthesis of 4-Fluoro-4-methylaminorex and its analogs. The primary precursors are substituted phenylpropanolamines or compounds that can be readily converted into them.

For the most direct synthesis of 4-Fluoro-4-methylaminorex, the key precursor is para-fluoro-norephedrine . smolecule.com This compound already contains the necessary carbon skeleton and stereochemical arrangement that can be directly cyclized. The synthesis of other aminorex analogs has historically relied on similar 2-amino-1-phenylpropan-1-ol precursors. nih.gov

In the alternative route, para-fluorobenzaldehyde serves as a more fundamental precursor. vulcanchem.com Its conversion to 4-Fluoro-4-methylaminorex requires a more extensive synthetic sequence to introduce the aminomethyl and hydroxyl groups at the appropriate positions. This highlights a broader category of precursors, including substituted benzaldehydes and propiophenones, which can be utilized in the synthesis of various aminorex derivatives. nih.govljmu.ac.uk The precursor used for the synthesis of 4-fluoroamphetamine (4-FA) has also been noted as a potential starting material for 4-Fluoro-4-methylaminorex. researchgate.netd-nb.info

The elucidation of these precursor pathways is significant for understanding the potential for clandestine manufacturing. The availability of these starting materials, some of which may have legitimate industrial or pharmaceutical uses, presents a challenge for regulatory control. vulcanchem.com

Key Precursors for 4-Fluoro-4-methylaminorex Synthesis

| Precursor | Synthetic Route |

|---|---|

| Para-Fluoro-Norephedrine | Direct cyclization |

| Para-Fluorobenzaldehyde | Multi-step synthesis |

Stereochemistry and Isomeric Characterization of 4 Fluoro 4 Methylaminorex

Isomeric Forms of 4-Fluoro-4-methylaminorex: Cis and Trans Diastereomers

Due to the presence of two chiral centers at the C4 and C5 positions of the oxazoline (B21484) ring, 4-Fluoro-4-methylaminorex can exist as four distinct stereoisomers. mdma.chvulcanchem.com These stereoisomers are grouped into two pairs of enantiomers, which are diastereomers of each other: (±)-cis and (±)-trans. nih.govmdpi.com The terms 'cis' and 'trans' refer to the relative positions of the methyl group at C4 and the 4-fluorophenyl group at C5 on the oxazoline ring. In the cis isomer, these two bulky substituents are on the same side of the ring plane, while in the trans isomer, they are on opposite sides.

Analytical studies of synthesized batches of 4F-MAR have shown that the diastereomeric forms are not produced in equal amounts. The trans isomer is typically the predominant form. smolecule.com For instance, a sample analyzed by the Slovenian police was found to contain both cis and trans diastereomers in an approximate molar ratio of 1:10, with the trans form being significantly more abundant. policija.si This predominance is often a result of the synthetic route used, such as the potassium cyanate-mediated cyclization of 2-amino-1-(4-fluorophenyl)propan-1-ol (B1519439) precursors. smolecule.com Research on halogenated derivatives of 4-methylaminorex (B1203063) has consistently identified the products as racemic mixtures of the trans diastereomeric form. nih.govdntb.gov.uaresearchgate.netresearchgate.netsciprofiles.com

The stereochemistry of the starting material dictates the stereochemistry of the final product. For the parent compound, 4-methylaminorex, synthesis using erythro-2-amino-1-phenylpropanol (norephedrine) yields the cis product, whereas the threo-amino-alcohol (norpseudoephedrine) results in the trans product. mdma.ch

Chiral Separation Techniques and Isomer Identification

Distinguishing between the different stereoisomers of 4-Fluoro-4-methylaminorex is crucial for both forensic and pharmacological purposes. A variety of analytical techniques are employed for the separation and identification of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. vulcanchem.com NMR measurements can confirm the presence of the trans-form as the major product in synthesized samples. nih.gov For example, comparison of proton and carbon shift values for positions C-2, C-4, and C-5 with literature data for 4-methylaminorex diastereomers can reveal that the compound belongs to the trans-series, where the methyl group and the phenyl moiety are on opposite faces of the heterocycle. nih.gov Two-dimensional NMR experiments, such as COSY and HSQC, are also used to assign all signals and confirm the structure. researchgate.net

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantioselective separation of aminorex derivatives. nih.gov Studies have shown that chiral HPLC columns based on derivatized polysaccharides like amylose (B160209) are effective for the chiral separation of these compounds. nih.gov One specific study utilized a Lux i-Amylose-1 column to successfully separate the enantiomers of 4F-MAR and its chloro- and bromo-analogues. nih.gov The results demonstrated that the analytes were present as racemic mixtures of the trans diastereomer. nih.gov

| Compound | Retention Time 1 (t1, min) | Retention Time 2 (t2, min) | Separation Factor (α) | Chromatographic Resolution (Rs) |

|---|---|---|---|---|

| 4F-MAR | 6.36 | 8.99 | 1.53 | 9.49 |

| 4C-MAR | 7.41 | 13.01 | 1.93 | 14.70 |

| 4B-MAR | 8.21 | 15.54 | 2.08 | 16.41 |

Data from a study using a Lux i-Amylose-1 column. nih.gov

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy are also used in conjunction to provide comprehensive characterization and differentiate between isomers. vulcanchem.comsmolecule.comnih.gov

Stereochemical Influence on Pharmacological Profiles of Aminorex Derivatives

The specific three-dimensional structure of a molecule is a key determinant of its interaction with biological targets like receptors and transporters. wvu.edu Therefore, the different stereoisomers of aminorex derivatives are expected to exhibit distinct pharmacological profiles. smolecule.com

While detailed pharmacological studies specifically on the individual isomers of 4-Fluoro-4-methylaminorex are limited, research on its parent compound, 4-methylaminorex (4-MAR), provides significant insight. Pharmacological experiments in rats have demonstrated differing potencies in the stimulus properties of its four isomers. nih.govmdpi.comdntb.gov.ua The order of potency was determined to be: trans-(4S,5S) > cis-(4S,5R) = cis-(4R,5S) > trans-(4R,5R). nih.govmdpi.comdntb.gov.ua The trans-(4S,5S)-isomer was the most potent, while the trans-(4R,5R)-isomer was found to be relatively ineffective. ncats.io

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy have been pivotal in the characterization of 4-fluoro-4-methylaminorex.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-fluoro-4-methylaminorex, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments have been crucial for its structural confirmation. mdpi.comresearchgate.net

Studies have shown that analysis of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all proton and carbon signals. mdpi.com For instance, the presence of a para-substituted fluorophenyl group is confirmed by characteristic signals in the aromatic region of the ¹H NMR spectrum, typically appearing as two doublets. smolecule.com Specifically, proton signals at δ = 7.07 and 7.31 ppm are indicative of this substitution pattern. smolecule.com

Furthermore, the carbon spectrum exhibits a large one-bond carbon-fluorine coupling constant (¹J C-F), which is a definitive indicator of a fluorine atom directly attached to a carbon atom. nih.gov Values around 245.2 Hz have been reported for this coupling. smolecule.comnih.gov The stereochemistry of the molecule, specifically the trans configuration of the methyl and fluorophenyl groups on the oxazoline (B21484) ring, has been determined by comparing the chemical shift values with those of known diastereomers of 4-methylaminorex (B1203063). nih.govmdpi.com NMR data has also been used to determine the purity of samples, with one study finding a purity of 85% for 4F-MAR by integrating methyl NMR resonances. nih.gov

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Values for trans-4-Fluoro-4-methylaminorex

| Position | ¹H Chemical Shift (δ, ppm) (Coupling, Hz) | ¹³C Chemical Shift (δ, ppm) (Coupling, Hz) |

|---|---|---|

| Methyl (CH₃) | 1.16 (d, 6.5) | 22.0 |

| H-4 | Data not available | 57.0 |

| H-5 | Data not available | 82.5 |

| C-2 | - | 161.4 |

| C-1' | - | 137.4 (d, 3.1) |

| C-2'/6' | 7.35 (dd, 8.9, 5.4) | 127.4 (d, 8.3) |

| C-3'/5' | 7.20 (t, 8.9) | 115.3 (d, 21.4) |

| C-4' | - | 161.6 (d, 243.5) |

Data sourced from a study using CDCl₃ as the solvent. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-fluoro-4-methylaminorex displays characteristic absorption bands that correspond to its key structural features. researchgate.netresearchgate.net Notably, a strong absorption band around 1250 cm⁻¹ is indicative of the C-F stretching vibration, confirming the presence of the fluorine atom. Another significant band is observed around 1650 cm⁻¹, which is attributed to the C=N stretching of the oxazoline ring. The comprehensive analysis of the FTIR spectrum provides a molecular fingerprint that aids in the identification of the compound. researchgate.net

Mass Spectrometry Profiling and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Various MS-based methods have been employed for the characterization of 4-fluoro-4-methylaminorex.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS is a highly sensitive and specific technique that combines the separation power of UHPLC with the precise mass measurement capabilities of HRMS. This method has been instrumental in the identification and characterization of 4-fluoro-4-methylaminorex from seized materials. researchgate.net The high resolution of the mass spectrometer allows for the determination of the elemental formula of the protonated molecule and its fragment ions with a high degree of accuracy. researchgate.netpolicija.si

In the analysis of 4F-MAR, the protonated molecule [M+H]⁺ is observed, and its accurate mass is measured. researchgate.net For example, a theoretical mass of 194.0855 has been noted. vulcanchem.com Collision-induced dissociation (CID) experiments generate a series of fragment ions that provide structural information. A characteristic fragmentation pathway involves the loss of a CONH moiety from the oxazoline ring. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Similar to UHPLC-HRMS, LC-HRMS has been successfully applied to the analysis of 4-fluoro-4-methylaminorex. nih.govdntb.gov.ua This technique confirmed the molecular formula of the compound and provided evidence for its structure through the analysis of its isotopic pattern and fragmentation behavior. nih.govmdpi.com The MS/MS spectra of 4F-MAR show a primary fragment resulting from the cleavage of the amino-oxazoline ring. nih.gov Further fragmentation can lead to the loss of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF). nih.gov

Table 2: Key Mass Spectrometry Data for 4-Fluoro-4-methylaminorex

| Ion | Observed m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 195.0926 | Protonated molecule |

| [M+H - CONH]⁺ | 152.0870 | Loss of CONH from oxazoline ring |

| [M+H - CONH - NH₃]⁺ | 135.0606 | Subsequent loss of ammonia |

| [M+H - CONH - NH₃ - HF]⁺ | 115.0546 | Subsequent loss of hydrogen fluoride |

Data derived from LC-HRMS and UHPLC-HRMS analyses. nih.govsmolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in forensic laboratories for the separation and identification of volatile and thermally stable compounds. researchgate.net The electron ionization (EI) mass spectrum of 4-fluoro-4-methylaminorex provides a reproducible fragmentation pattern that serves as a valuable fingerprint for its identification. nih.govnih.gov The base peak in the GC-MS spectrum is often a key identifier. smolecule.com The fragmentation mechanism under EI conditions has been studied to assist forensic laboratories in identifying this compound and other structurally related substances. nih.gov

Chromatographic Separation Techniques

4-Fluoro-4-methylaminorex possesses two stereogenic centers, meaning it can exist as four distinct stereoisomers: (±)-cis and (±)-trans enantiomeric pairs. nih.govmdpi.com Pharmacological studies on the parent compound, 4-methylaminorex, have shown that different isomers can exhibit varied potencies and effects. mdpi.com Therefore, the ability to separate and identify these individual stereoisomers is crucial for comprehensive chemical and toxicological characterization.

Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for the enantioseparation of many chiral compounds, including synthetic cathinones and their analogues. dntb.gov.ua Research has demonstrated the successful chiral separation of 4-Fluoro-4-methylaminorex using an HPLC system equipped with a UV detector. nih.gov These analyses have shown that samples of this compound are often present as a racemic mixture of the trans diastereomer. nih.govmdpi.com

One effective method employed a chiral stationary phase based on a derivatized polysaccharide, specifically a Lux i-Amylose-1 column. nih.govresearchgate.net The separation was achieved under normal-phase conditions using a mobile phase consisting of n-hexane, isopropanol, and diethylamine. The chromatographic behavior was noted to be influenced by the size of the halogen atom in related halogenated 4-methylaminorex derivatives. nih.gov The successful separation allows for the quantification of enantiomeric purity and the isolation of individual enantiomers for further study.

Table 2: Chiral HPLC-UV Separation Parameters for trans-4-Fluoro-4-methylaminorex Enantiomers

Data sourced from a 2022 study by Seibert et al. nih.gov

Table 3: List of Mentioned Chemical Compounds

Pharmacological Investigations and Neurochemical Mechanisms in Vitro and Non Human Studies

Monoamine Transporter Interactions and Neurotransmitter Release Kinetics

Research into aminorex analogs demonstrates a significant capacity to interact with and, in many cases, reverse the normal function of transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

Like other aminorex derivatives, 4-Fluoro-4-methylaminorex is presumed to act as a substrate-type releaser at the dopamine transporter. This mechanism involves the transporter taking up the compound into the presynaptic neuron, which then triggers a reversal of the transporter's normal function, causing it to expel dopamine from the neuron into the synapse. researchgate.net

In-depth studies on the closely related compound (±)-cis-4,4'-dimethylaminorex ((±)-cis-4,4'-DMAR) provide specific quantitative data on this interaction. In vitro experiments using rat brain synaptosomes found that (±)-cis-4,4'-DMAR is a potent and efficacious substrate-type releaser at DAT. drugsandalcohol.ie Its potency in inducing dopamine release was found to be comparable to that of d-amphetamine and aminorex. drugsandalcohol.ieservice.gov.uk Specifically, (±)-cis-4,4'-DMAR exhibited a half-maximal effective concentration (EC₅₀) for dopamine release of 8.6 ± 1.1 nM. drugsandalcohol.ie Studies on 4-methylaminorex (B1203063) (4-MAR) also confirm a potent dopamine-releasing profile. wikipedia.org

The influence of aminorex derivatives on the serotonin transporter can vary significantly among analogs, which accounts for differences in their pharmacological profiles. The parent compound, aminorex, is a serotonin–norepinephrine–dopamine releasing agent (SNDRA), though with less potency at SERT compared to DAT and NET. wikipedia.org However, the analog (±)-cis-4,4'-DMAR demonstrates potent activity as a serotonin releaser, with an EC₅₀ value of 18.5 ± 2.8 nM. drugsandalcohol.ie This potent action at SERT is significantly greater than that of d-amphetamine and aminorex, suggesting that compounds like 4,4'-DMAR, and likely 4F-MAR, possess a robust serotonergic component to their activity. drugsandalcohol.ieservice.gov.uk This potent releasing activity at serotonin transporters suggests a mechanism similar to that of MDMA.

Monoamine Releaser Potency (EC₅₀, nM) of (±)-cis-4,4'-DMAR and Reference Compounds

Data from in vitro release assays using rat brain synaptosomes. drugsandalcohol.ie

| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) |

|---|---|---|---|

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-amphetamine | 24.6 ± 2.9 | 13.1 ± 1.4 | 3677 ± 204 |

| Aminorex | 49.4 ± 11.2 | 26.4 ± 3.1 | 193 ± 27 |

| (±)-cis-4-MAR | 31.1 ± 7.2 | 70.7 ± 11.8 | 1288 ± 214 |

Beyond the plasma membrane transporters, some psychostimulants also interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading monoamines into synaptic vesicles for storage and subsequent release. A study investigating (±)-cis-4,4'-DMAR found that it interacts with human VMAT2. d-nb.info This interaction can disrupt the sequestration of neurotransmitters within the neuron, contributing to an increase in their cytosolic concentration and facilitating transporter-mediated release. While direct studies on 4F-MAR are lacking, the findings for 4,4'-DMAR suggest a potential mechanism for this class of compounds to further enhance monoamine release. d-nb.info

Serotonin Transporter (SERT) Modulatory Effects

Receptor Binding Profiles and Specificity (In Vitro)

In vitro studies have explored the binding affinities of aminorex derivatives at various monoamine receptors. Generally, these compounds show a higher affinity for monoamine transporters compared to receptors. nih.gov Research on 4,4'-DMAR has shown that it binds to human 5-HT2A and 5-HT2C receptors, but with relatively low affinity. nih.govwikipedia.org A comprehensive pharmacological profiling of 4-MAR and 4,4'-DMAR found that their binding affinities at a range of monoamine receptors, including serotonergic subtypes, were negligible, with inhibitory constant (Ki) values greater than 2 µM. researchgate.net Similarly, the parent compound aminorex is a weak agonist of 5-HT2A and 5-HT2C receptors, with EC₅₀ values in the micromolar range (4,365 nM and 525 nM, respectively). wikipedia.org This indicates that direct receptor agonism is likely a secondary and much less potent mechanism of action compared to their effects on neurotransmitter release.

Receptor Binding Affinity (Kᵢ, nM) of Aminorex Analogs

Data from in vitro receptor binding assays. A higher Kᵢ value indicates lower binding affinity. researchgate.net

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 4,4'-DMAR | 5-HT₂ₐ | >10,000 |

| 4,4'-DMAR | 5-HT₂꜀ | >10,000 |

| 4-MAR | 5-HT₂ₐ | >10,000 |

| 4-MAR | 5-HT₂꜀ | >10,000 |

Adrenergic Receptor Subtype Interactions (e.g., α2A)

Direct, specific research detailing the interaction of 4-Fluoro-4-methylaminorex with individual adrenergic receptor subtypes is not extensively documented in current scientific literature. However, studies on its close analogues, 4-methylaminorex (4-MAR) and 4,4′-dimethylaminorex (4,4′-DMAR), provide some insight. For instance, minor interactions with adrenergic α2A receptors have been noted for 4-MAR. researchgate.netnih.gov The α2A adrenergic receptor is a key autoreceptor that modulates the release of norepinephrine; its activation typically leads to an inhibitory effect on neurotransmitter release. mdpi.com Given the structural similarities, it is plausible that 4F-4-MAR may also exhibit some affinity for this receptor, but this remains to be confirmed by specific binding and functional assays. The binding affinities of 4-MAR and 4,4′-DMAR at various monoamine receptors, including adrenergic subtypes, have been reported as generally negligible, with Ki values greater than 2 μM, indicating low potency at these sites compared to their primary targets, the monoamine transporters. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Pathways

A significant finding in the pharmacology of aminorex analogues is their general lack of activity at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgwikipedia.org TAAR1 is an intracellular receptor that, when activated by monoamine releasing agents like amphetamine, triggers a signaling cascade that can auto-inhibit and constrain the effects of these agents. wikipedia.orgiiab.me

Studies have shown that both 4-MAR and 4,4′-DMAR are inactive at rodent TAAR1. wikipedia.orgljmu.ac.uk This lack of TAAR1 agonism is a notable point of differentiation from many other amphetamine-type stimulants. wikipedia.orgnih.govencyclopedia.pub It is hypothesized that the absence of this auto-inhibitory feedback mechanism could potentially enhance or prolong the monoaminergic effects of these aminorex analogues relative to other stimulants that do activate TAAR1. wikipedia.orgwikipedia.org While direct studies on 4F-4-MAR are pending, it is anticipated that it may share this characteristic of TAAR1 inactivity with its close chemical relatives.

Comparative Pharmacological Profiles with Aminorex Analogues

The pharmacological profile of 4F-4-MAR can be contextualized by comparing it to its better-studied analogues, as well as to classic psychostimulants.

Comparison with 4-Methylaminorex (4-MAR)

4-Methylaminorex (4-MAR) is a potent monoamine releasing agent with a strong preference for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). researchgate.netwikipedia.org It is considered one of the most potent and selective dopamine releasing agents known. wikipedia.org In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK) 293 cells transfected with human monoamine transporters have quantified its activity. researchgate.neteuropa.eu For example, one study reported EC50 values for monoamine release as 1.7 nM for dopamine, 4.8 nM for norepinephrine, and 53.2 nM for serotonin. wikipedia.org Another study found that 4-MAR preferentially inhibited the norepinephrine and dopamine transporters, exhibiting a pharmacological profile similar to amphetamine. researchgate.net Like its parent compound aminorex, 4-MAR acts as a substrate-type releaser, meaning it is transported into the neuron and causes the reverse transport of monoamines into the synapse. ljmu.ac.uknih.gov

Comparison with 4,4′-Dimethylaminorex (4,4′-DMAR)

In contrast to 4-MAR, 4,4′-Dimethylaminorex (4,4′-DMAR) is a potent and well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org The addition of a second methyl group at the para-position of the phenyl ring significantly increases its potency at the serotonin transporter. researchgate.net In vitro studies have reported EC50 values for monoamine release by cis-4,4′-DMAR as 8.6 nM (DAT), 26.9 nM (NET), and 18.5 nM (SERT). europa.euwikipedia.orgdrugsandalcohol.ie This profile makes 4,4′-DMAR a potent, non-selective monoamine releaser, with a higher serotonergic over dopaminergic preference compared to 4-MAR, making its pharmacology more comparable to that of MDMA. researchgate.net Like 4-MAR, 4,4'-DMAR is a substrate-type releaser and also interacts with the vesicular monoamine transporter 2 (VMAT2). researchgate.netwikipedia.org

Differentiation from Amphetamine and MDMA Pharmacologies

The aminorex analogues can be differentiated from amphetamine and MDMA based on their relative potencies at the three main monoamine transporters.

Amphetamine: Like 4-MAR, amphetamine is primarily a norepinephrine-dopamine releasing agent with much weaker effects on serotonin. researchgate.neteuropa.eu However, 4-MAR is significantly more potent as a dopamine releaser. wikipedia.org Furthermore, many amphetamines are TAAR1 agonists, which is not the case for the aminorex analogues studied so far. nih.govwikipedia.org

The fluorination at the para-position of 4F-4-MAR is a common structural modification in designer drugs. nih.gov In other classes of stimulants, such as para-fluoroamphetamine (4-FA), this modification can alter the pharmacological profile, for instance by increasing stability against metabolism. wikipedia.org The precise impact of this substitution on the transporter affinity and releasing capacity of 4F-4-MAR requires dedicated pharmacological investigation.

Interactive Data Tables

Table 1: Comparative Monoamine Release Potency (EC50, nM) in Rat Brain Synaptosomes

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Source(s) |

| (±)-cis-4-Methylaminorex (4-MAR) | 1.7 | 4.8 | 53.2 | wikipedia.org |

| (±)-cis-4,4′-Dimethylaminorex (4,4′-DMAR) | 8.6 | 26.9 | 18.5 | europa.euwikipedia.orgdrugsandalcohol.ie |

| d-Amphetamine | 5.5 | 8.2 | 2602 | europa.eu |

| Aminorex | 9.1 | 15.1 | 414 | europa.eu |

Note: Lower EC50 values indicate higher potency.

Table 2: Comparative Monoamine Transporter Inhibition (IC50, nM) in hMATE-transfected HEK293 cells

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | DAT/SERT Ratio | Source(s) |

| 4-Methylaminorex (4-MAR) | 130 | 41 | 3000 | 0.04 | researchgate.net |

| 4,4′-Dimethylaminorex (4,4′-DMAR) | 270 | 120 | 650 | 0.4 | researchgate.net |

| Amphetamine | 250 | 36 | >10000 | <0.025 | researchgate.net |

| MDMA | 810 | 660 | 10000 | 0.08 | researchgate.net |

Note: Lower IC50 values indicate higher potency. The DAT/SERT ratio indicates selectivity for the serotonin transporter over the dopamine transporter.

Structure Activity Relationships Sar and Computational Modeling of 4 Fluoro 4 Methylaminorex

The pharmacological profile of 4-Fluoro-4-methylaminorex (4F-4-MAR) and related aminorex derivatives is intricately linked to their chemical structures. Subtle modifications to the molecular scaffold, such as the introduction of a fluorine atom or alterations in stereochemistry, can significantly influence their interaction with biological targets. Computational modeling has emerged as a valuable tool for predicting these interactions and understanding the complex structure-activity relationships (SAR) within this class of compounds.

Metabolic Fate Studies in Non Human Biological Systems

Identification of Metabolic Pathways and Metabolites

Direct in vivo or in vitro metabolic studies on 4-Fluoro-4-methylaminorex in non-human systems are not extensively documented in peer-reviewed literature. However, the metabolic pathways can be inferred from research on its parent compound, 4-methylaminorex (B1203063), and theoretical considerations based on its chemical structure.

Research on 4-methylaminorex in rats has shown that the compound is metabolically quite stable, a characteristic that may be shared with or even enhanced in its fluorinated analogue. The addition of a fluorine atom to the phenyl ring, as in 4F-MAR, is known to potentially reduce oxidative metabolism by cytochrome P450 (CYP450) enzymes, which could lead to a longer half-life compared to its non-halogenated counterparts.

Metabolism studies of 4-methylaminorex in rats identified several minor metabolic pathways, including oxidative deamination, aromatic hydroxylation, and hydrolytic degradation. nih.gov There was no evidence to suggest that glucuronide or sulfate (B86663) conjugation (Phase II metabolism) occurs. nih.gov The primary metabolic transformations observed for 4-methylaminorex suggest that 4F-MAR may undergo similar processes.

The key metabolic pathways identified for 4-methylaminorex in rats are:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.

Oxidative Deamination/Hydrolytic Degradation: Cleavage of the oxazoline (B21484) ring structure. nih.gov

Based on these findings and general metabolic pathways for similar substances, the following metabolites have been identified for 4-methylaminorex in rat studies.

Table 1: Identified Metabolites of 4-Methylaminorex in Rat Models

| Metabolite Name | Metabolic Pathway | Source |

|---|---|---|

| Norephedrine (B3415761) | Hydrolytic degradation | nih.gov |

| 5-phenyl-4-methyl-2-oxazolidinone | Oxidative deamination | nih.gov |

| 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline | Aromatic hydroxylation | nih.gov |

For 4-Fluoro-4-methylaminorex, theoretical metabolic pathways include N-demethylation and cleavage of the oxazoline ring. The latter would result in the formation of 4-fluoroamphetamine, a significant metabolite to consider in forensic and toxicological analyses.

Table 2: Potential Metabolites of 4-Fluoro-4-methylaminorex

| Potential Metabolite | Proposed Metabolic Pathway | Source |

|---|---|---|

| N-demethylated 4-Fluoro-aminorex | N-demethylation | |

| 4-Fluoroamphetamine | Oxazoline ring cleavage |

Excretion Profiles in Animal Models

Specific excretion profile studies for 4-Fluoro-4-methylaminorex in animal models have not been published. However, research on 4-methylaminorex provides a strong predictive model.

In a study involving rats administered 4-methylaminorex, the compound was excreted almost exclusively in the urine. nih.gov A significant portion of the administered dose was eliminated as the unchanged parent drug, indicating limited metabolism. nih.gov This renal excretion of the parent compound is a common characteristic of amphetamine-type stimulants.

Table 3: Excretion Profile of 4-Methylaminorex in Rats

| Parameter | Finding | Source |

|---|---|---|

| Route of Excretion | Almost entirely via urine | nih.gov |

| Excretion within 24h | ~40% of the administered dose | nih.gov |

| Form of Excreted Drug | Primarily parent drug (~60% of total excretions) | nih.gov |

Given the structural similarities and the increased metabolic stability often conferred by fluorination, it is reasonable to anticipate that 4-Fluoro-4-methylaminorex would also be primarily excreted in the urine, largely as the unchanged parent compound. Further research is required to definitively characterize its excretion profile in various non-human biological systems.

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 4-Fluoro-4-methylaminorex | 4F-MAR |

| 4-methylaminorex | 4-MAR |

| Norephedrine | |

| 5-phenyl-4-methyl-2-oxazolidinone | |

| 2-amino-5-(p-hydroxyphenyl)-4-methyl-2-oxazoline | |

| 4-Fluoroamphetamine | |

| Cytochrome P450 | CYP450 |

| Diazepam | |

| Aminorex |

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-Fluoro-4-methylaminorex in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impermeable gloves (e.g., nitrile) with material selection based on breakthrough time and degradation resistance. Avoid respiratory protection unless aerosolization occurs .

- Storage : Store under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation .

- Emergency Measures : Use water spray or alcohol-resistant foam for fire suppression; avoid direct solid water streams due to inefficiency .

Q. How is 4-Fluoro-4-methylaminorex synthesized, and what are its core structural characteristics?

- Methodological Answer :

- Synthesis : Prepared via halogenation of 4-methylaminorex precursors, with fluorination at the para position using reagents like hydrogen fluoride or fluorinated intermediates. Detailed protocols are described in archived chemistry forums .

- Structural Properties : Molecular formula C₁₀H₁₁FN₂O (MW 194.2 g/mol). The fluorine substitution at the para position influences its stereochemical and receptor-binding profiles .

Q. Which analytical techniques are most effective for identifying and quantifying 4-Fluoro-4-methylaminorex?

- Methodological Answer :

- GC-MS : Optimal for detecting low concentrations (LOD: 0.1 ng/mL) in biological matrices. Use electron ionization (EI) mode for fragmentation patterns .

- NMR : ¹⁹F NMR is critical for confirming fluorination position (δ ~ -120 ppm) .

- Table : Comparison of Analytical Techniques

| Technique | Sensitivity | Key Applications | Limitations |

|---|---|---|---|

| GC-MS | 0.1 ng/mL | Metabolite screening | Requires derivatization |

| ¹H/¹⁹F NMR | ~1 µg | Structural confirmation | Low sensitivity |

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in reported pharmacological effects of 4-Fluoro-4-methylaminorex?

- Methodological Answer :

- Experimental Framework : Apply the PICOT model:

- Population : In vitro neuronal models (e.g., HEK-293 cells expressing monoamine transporters).

- Intervention : Dose-response assays (0.1–100 µM).

- Comparison : Benchmark against non-fluorinated 4-methylaminorex.

- Outcome : Quantify dopamine/norepinephrine reuptake inhibition via radiolabeled substrates.

- Time : Acute (1–24 hr) vs. chronic (7-day) exposure .

- Data Analysis : Use ANOVA with post-hoc tests to assess variability across studies. Address confounding variables (e.g., isomer purity >96% ).

Q. What metabolic pathways are implicated in 4-Fluoro-4-methylaminorex biotransformation, and how can they be characterized?

- Methodological Answer :

- In Vitro Models : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Monitor via LC-HRMS for phase I (hydroxylation) and phase II (glucuronidation) metabolites .

- Key Metabolites :

- N-demethylated derivative (m/z 180.1).

- 4-Fluoroamphetamine (secondary metabolite via oxazoline ring cleavage) .

Q. How should researchers address data management challenges when studying novel psychoactive substances like 4-Fluoro-4-methylaminorex?

- Methodological Answer :

- FAIR Principles :

- Findable : Deposit raw spectral data in repositories like Chemotion or nmrXiv with unique DOIs .

- Accessible : Use standardized metadata (e.g., SMILES notation: C1C(NC(=O)N1)C2=CC=C(F)C=C2).

- Interoperable : Align with NFDI4Chem terminology services for chemical ontology .

- Reusable : Share synthetic protocols via ELNs (Electronic Lab Notebooks) with version control .

Q. What methodological considerations are critical for ensuring reproducibility in 4-Fluoro-4-methylaminorex studies?

- Methodological Answer :

- Synthesis Validation : Purity must exceed 95% (HPLC-UV, λ=254 nm) with chiral resolution to confirm enantiomeric excess .

- Blinding : Use double-blind protocols in behavioral assays to mitigate observer bias .

- Replication : Collaborate with independent labs to verify dose-response curves and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.